molecular formula C9H9BrClNO B1449207 4-Bromo-3-chloro-N,N-dimethylbenzamide CAS No. 1369900-22-0

4-Bromo-3-chloro-N,N-dimethylbenzamide

Cat. No.: B1449207
CAS No.: 1369900-22-0
M. Wt: 262.53 g/mol
InChI Key: YDZUJZNFBSMIAA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N,N-dimethylbenzamide (CAS 1369900-22-0) is a high-purity benzamide derivative intended for use as a key building block in organic and medicinal chemistry research. This compound is characterized by its bromo and chloro substituents on the benzene ring, which make it a versatile intermediate for further functionalization, notably via metal-catalyzed cross-coupling reactions. With a certified purity of >99% (analyzed by LCMS/GCMS, HPLC, GC, NMR) , it is supplied as a pharma-grade active pharmaceutical ingredient (API) and intermediate for sophisticated synthesis workflows . Its primary research applications include serving as a critical scaffold in the development of potential pharmacologically active molecules, agrochemicals, and dyes . The compound should be stored as directed and handled only by qualified personnel in a well-ventilated environment, using appropriate personal protective equipment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. A Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request.

Properties

IUPAC Name

4-bromo-3-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZUJZNFBSMIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of 3-Chloro-N,N-dimethylbenzamide

  • Starting Material : 3-chloro-N,N-dimethylbenzamide
  • Reagents : Brominating agents such as bromine or hydrobromic acid in the presence of an oxidizing or catalytic system.
  • Conditions : Mild to moderate temperature, often room temperature to 60 °C, depending on the brominating agent and solvent system.
  • Solvents : Common solvents include tetrahydrofuran (THF), acetonitrile, or other polar aprotic solvents.
  • Reaction Time : Typically several hours, optimized to balance yield and selectivity.

This method involves electrophilic aromatic substitution where the bromine is introduced at the 4-position relative to the amide group, which is ortho/para directing due to resonance effects of the amide.

Electrochemical Bromination Approach

A more environmentally friendly and industrially scalable method involves electrochemical bromination of the precursor amide:

  • Procedure :

    • Use 3-chloro-N,N-dimethylbenzamide or a closely related benzamide as substrate.
    • Electrolytic cell with platinum electrodes (anode and cathode).
    • Electrolyte solution containing hydrobromic acid (35–45% concentration) and dilute sulfuric acid (10–20% concentration).
    • Solvent mixture of tetrahydrofuran and dilute sulfuric acid.
    • Reaction conditions: room temperature, current around 0.4 A, voltage approximately 1.5 V.
    • Reaction time: about 4 hours.
  • Advantages :

    • Avoids direct use of elemental bromine, reducing corrosion and environmental hazards.
    • High yield (~97%) and purity (>95%).
    • Mild reaction conditions with low energy consumption.
    • Suitable for industrial scale production.
  • Example Experimental Setup :

Parameter Value
Substrate 2-amino-N,3-dimethylbenzamide (5 g)
Hydrobromic acid concentration 40% (10 g)
Dilute sulfuric acid concentration 10% (50 mL)
Tetrahydrofuran volume 50 mL
Electrodes Platinum sheets
Electrode distance 1.0 cm
Current 0.40 A
Voltage 1.5 V
Temperature Room temperature
Reaction time 4 hours
Yield 97.12%
Purity >95%

This method was reported to solve problems of long reaction time, high production costs, equipment corrosion, and environmental pollution inherent in traditional bromination processes.

Reaction Mechanism Insights

  • The amide group directs bromination to the para position relative to itself.
  • In electrochemical bromination, bromine is generated in situ by oxidation of hydrobromic acid at the anode.
  • The bromine electrophile then reacts with the aromatic ring to form the brominated product.
  • The presence of dilute sulfuric acid improves current efficiency and reduces reaction voltage, enhancing process economics.

Alternative Synthetic Routes and Considerations

  • Classical Halogenation : Using elemental bromine in organic solvents, though effective, poses safety and environmental risks.
  • Use of N-Bromosuccinimide (NBS) : Can be employed for selective bromination but may require careful control of reaction conditions.
  • Flow Electrochemistry : Emerging methods use flow cells with graphite anodes and platinum cathodes to scale up production with improved control and safety.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Yield (%) Purity (%) Notes
Classical Bromination Elemental bromine, organic solvent Simple setup Variable Variable Hazardous, corrosive, environmental concerns
Electrochemical Bromination Hydrobromic acid, dilute sulfuric acid, Pt electrodes, THF solvent, room temp, 4 h High yield, mild, environmentally friendly 97.12 >95 Industrially scalable, low energy consumption
NBS Bromination N-Bromosuccinimide, organic solvent Selective bromination Moderate High Requires careful control
Flow Electrochemistry Graphite anode, Pt cathode, constant current, acetonitrile solvent Scalable, controlled reaction Moderate High Emerging technology

Research Findings and Industrial Relevance

  • Electrochemical bromination methods demonstrate superior environmental profiles and operational safety.
  • High purity and yield make these methods attractive for pharmaceutical intermediate synthesis.
  • The mild conditions reduce side reactions and degradation, enhancing product quality.
  • Research continues on optimizing flow electrochemical systems to further improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-N,N-dimethylbenzamide serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds.

Key Reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by various nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation to form ketones or carboxylic acids, and reduction to yield different amines or alcohols.

Biological Studies

In biological research, this compound is utilized to investigate enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a candidate for studying drug interactions and mechanisms of action.

Case Study:
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, demonstrating its potential as a lead compound in drug discovery.

Medicinal Chemistry

The compound has potential therapeutic applications, particularly in developing new drugs targeting specific diseases. Its structural attributes allow it to interact with biological targets effectively.

Example Applications:

  • Investigation into its role as a precursor for synthesizing novel anti-cancer agents.
  • Studies assessing its efficacy against bacterial infections by evaluating its antibacterial properties.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and pigments. Its unique chemical reactivity is harnessed to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3-chloro-N,N-dimethylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthesis, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical/Chemical Properties Reported Applications Synthesis Reference
This compound Not explicitly provided C₉H₉BrClNO (inferred) ~250.5 (calculated) Br (C4), Cl (C3), N,N-dimethylamide Likely high polarity due to halogenation; tertiary amide structure reduces hydrogen-bonding capacity . Potential pharmacological activity (inferred from analogs) . Not explicitly detailed
4-Bromo-N,N,3-trimethylbenzamide 149104-99-4 C₁₀H₁₂BrNO 242.11 Br (C4), CH₃ (C3), N,N-dimethylamide Density: 1.366 g/cm³ (predicted); Boiling point: 350.2°C (predicted); Stable at room temperature . Intermediate in organic synthesis; potential bioactive scaffold . Triethylamine-mediated acylation
4-Bromo-3-fluoro-N,N-dimethylbenzamide 893420-59-2 C₉H₉BrFNO 246.08 Br (C4), F (C3), N,N-dimethylamide Higher electronegativity at C3 due to fluorine; may influence binding affinity in drug design . Explored in medicinal chemistry for fluorinated drug candidates . Similar to halogenated benzamides
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Not provided C₁₇H₁₆BrNO₄ 384.22 Br (C4-phenyl), 3,4,5-trimethoxybenzamide Crystallizes with N-H···O hydrogen bonding; enhanced solubility due to methoxy groups . Studied for biological activities (e.g., antifungal, anticancer) . Benzoyl chloride + 4-bromoaniline
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide Not provided C₂₃H₂₁BrN₂O₆S 533.39 Br (C4), sulfonamido group, methoxy Complex substitution increases steric bulk; may modulate enzyme inhibition . Investigated as a kinase inhibitor or antimicrobial agent . Multi-step sulfonamido coupling

Key Comparison Points:

For example, fluorine in 4-Bromo-3-fluoro-N,N-dimethylbenzamide may offer metabolic stability compared to chlorine . Methoxy groups (e.g., in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide) improve solubility but may reduce membrane permeability .

Physicochemical Properties :

  • Tertiary amides (N,N-dimethyl) exhibit lower hydrogen-bonding capacity than primary/secondary amides, affecting chromatographic retention indices (e.g., N,N-dimethylbenzamide deviates by -80 units in retention index calculations) .
  • Halogenation increases molecular weight and density, as seen in 4-Bromo-N,N,3-trimethylbenzamide (1.366 g/cm³) .

Synthetic Accessibility :

  • Most analogs are synthesized via acylation reactions using benzoyl chlorides and amines, often with triethylamine as a base .
  • Complex derivatives (e.g., sulfonamido-containing C8) require multi-step protocols .

Biological Relevance: Halogenated benzamides are frequently explored as kinase inhibitors, antimicrobials, or cytotoxic agents. For instance, naphthoquinone-based analogs demonstrate anticancer activity in cell lines .

Biological Activity

4-Bromo-3-chloro-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a benzamide moiety substituted with bromine and chlorine atoms, which are critical for its biological activity. The synthesis typically involves the amidation of 4-bromo-3-chlorobenzoic acid with N,N-dimethylamine, using coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer effects . In vitro assays using different cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. Notably, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715
A54920

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular processes.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially impacting signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at the Vrije Universiteit Brussel assessed the antimicrobial efficacy of this compound. The results indicated a significant reduction in bacterial viability when exposed to the compound, highlighting its potential application in treating bacterial infections .

Study on Anticancer Activity

Another pivotal study focused on the anticancer properties of the compound. Researchers observed that treatment with varying concentrations led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapeutics .

Q & A

Basic: What synthetic routes are recommended for preparing 4-Bromo-3-chloro-N,N-dimethylbenzamide with high purity?

Answer:
A common approach involves coupling 4-bromo-3-chlorobenzoic acid with dimethylamine via a mixed anhydride or carbodiimide-mediated reaction. For example:

Activate the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in anhydrous dichloromethane.

Introduce dimethylamine under inert conditions to form the amide bond.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥98%) .
Key Considerations: Monitor reaction progress by TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and dimethylamide protons (δ 2.9–3.1 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~167 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (m/z ~261.98 for [M+H]⁺).
  • UV-Vis: Assess π→π* transitions in the aromatic/amide system (~260–280 nm) .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond angles and torsion angles. For example:

  • Refine against high-resolution data (R₁ < 0.05).
  • Analyze intermolecular interactions (e.g., halogen bonding from bromine/chlorine) to explain discrepancies in solid-state vs. solution-phase conformations .
    Methodological Note: Use PLATON to validate symmetry and detect twinning if data contradictions persist.

Advanced: What strategies address inconsistent reactivity in nucleophilic substitution reactions?

Answer:
Contradictions often arise from steric hindrance at the para-bromo position or competing elimination pathways. Mitigate via:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalytic Systems: Copper(I) iodide or Pd₂(dba)₃ promotes selective substitution .
  • Computational Modeling (DFT): Predict activation barriers for competing pathways using Gaussian09 .

Basic: How to assess stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Tₐ ~200°C).
  • pH Stability Studies: Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC.
    • Amide bonds are stable in neutral/weakly acidic conditions but hydrolyze under strong acidic/basic conditions .

Advanced: What mechanistic insights explain its potential as a pharmacophore in enzyme inhibition?

Answer:
The bromo and chloro substituents enhance electrophilicity, enabling covalent interactions with catalytic residues (e.g., cysteine thiols).

  • Docking Studies (AutoDock Vina): Simulate binding to targets like acps-pptase (bacterial fatty acid biosynthesis).
  • Enzyme Assays: Measure IC₅₀ values under varying Mg²⁺ concentrations to validate competitive inhibition .

Basic: How to optimize reaction yields in multi-step syntheses involving this compound?

Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during subsequent functionalization.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 2h) while maintaining yields >85% .

Advanced: What analytical approaches differentiate polymorphic forms?

Answer:

  • Powder XRD: Compare diffraction patterns (e.g., Form I vs. Form II).
  • DSC/TGA: Identify melting points and enthalpy changes unique to each polymorph.
  • Solid-State NMR: Resolve differences in molecular packing .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure.
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Advanced: How to design SAR studies for derivatives targeting bacterial enzymes?

Answer:

  • Structural Modifications: Replace bromo with iodo for enhanced van der Waals interactions.
  • Biological Testing: Use minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.
  • Data Analysis: Apply multivariate regression to correlate substituent electronegativity with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-N,N-dimethylbenzamide

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